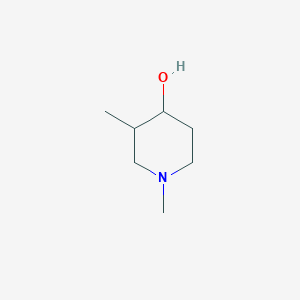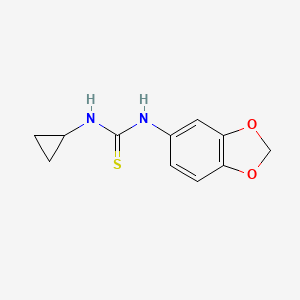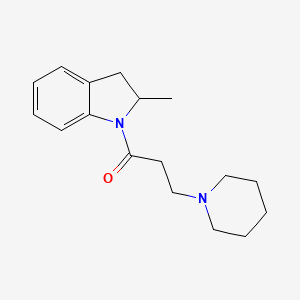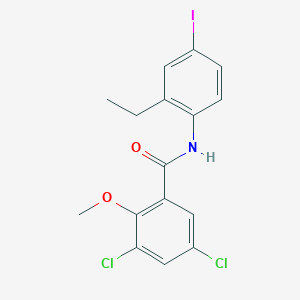![molecular formula C26H19ClIN3O2 B11065514 3-(4-chlorophenyl)-6-iodo-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11065514.png)
3-(4-chlorophenyl)-6-iodo-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazolinone Formation: The quinazolinone core is formed by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling Reactions: The chlorophenyl and iodine groups are introduced through coupling reactions such as Suzuki-Miyaura coupling or direct halogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the indole moiety or the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which can be further explored for their biological and chemical properties.
Scientific Research Applications
3-(4-CHLOROPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-BROMOPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE
- **3-(4-FLUOROPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE
Uniqueness
The presence of the chlorophenyl group and the specific substitution pattern in 3-(4-CHLOROPHENYL)-6-IODO-2-[(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-4(3H)-QUINAZOLINONE imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be leveraged for targeted applications in research and industry.
Properties
Molecular Formula |
C26H19ClIN3O2 |
|---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-iodo-2-[(E)-(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C26H19ClIN3O2/c1-2-13-30-23-6-4-3-5-19(23)20(25(30)32)15-24-29-22-12-9-17(28)14-21(22)26(33)31(24)18-10-7-16(27)8-11-18/h3-12,14-15H,2,13H2,1H3/b20-15+ |
InChI Key |
XSMRYPJVCRNYFE-HMMYKYKNSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C\C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)Cl)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)Cl)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(2-methoxyethyl)-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065453.png)
![8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11065461.png)
![2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11065463.png)
![(2E)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11065470.png)

![4-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11065481.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11065489.png)

![Cyclopropanecarboxamide, N-[5-[(cyclopropylcarbonyl)amino]-4-methyl-2-(2-oxo-1-pyrrolidinyl)phenyl]-](/img/structure/B11065495.png)
![methyl 4-oxo-3-(pyridin-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11065501.png)
![4-(4-hydroxyphenyl)-6-isopropyl-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11065505.png)


